10.7‑Fold Higher CB1 Receptor Affinity of 2′‑Fluoro AEA vs. Anandamide in Rat Forebrain Membranes
In a standardized competitive displacement assay using [³H]CP‑55,940 on rat forebrain membranes, 2′‑fluoro AEA exhibited a Ki of 26.7 nM for the CB1 receptor, while the parent compound anandamide showed a Ki of 287 nM under identical conditions . This corresponds to a 10.7‑fold improvement in binding affinity.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 26.7 nM |
| Comparator Or Baseline | Anandamide, Ki = 287 nM |
| Quantified Difference | 10.7-fold reduction in Ki |
| Conditions | Rat forebrain membranes, [³H]CP‑55,940 (0.8 nM) as radioligand, in the presence of PMSF (anandamide amidase inhibitor) |
Why This Matters
Higher affinity permits the use of lower compound concentrations in in vitro assays, reducing solvent‑related artifacts and improving assay robustness.
- [1] Lin S, Khanolkar AD, Fan P, Goutopoulos A, Qin C, Papahadjis D, Makriyannis A. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability. J Med Chem. 1998;41(27):5353-5361. PMID: 9876105. (Data archived in BindingDB: BDBM50072757.) View Source
